5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
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Overview
Description
5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylhydrazine and ethyl acetoacetate.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate hydrazone.
Cyclization: The hydrazone intermediate is then cyclized under acidic or basic conditions to form the pyridazinone ring.
Chlorination and Ethoxylation: The final steps involve chlorination and ethoxylation to introduce the chloro and ethoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone: Lacks the chloro group.
5-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone: Lacks the ethoxy group.
5-chloro-4-ethoxy-3(2H)-pyridazinone: Lacks the 4-methylphenyl group.
Uniqueness
5-chloro-4-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is unique due to the presence of all three functional groups (chloro, ethoxy, and 4-methylphenyl), which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-4-ethoxy-2-(4-methylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-12-11(14)8-15-16(13(12)17)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVIJRGWNYDSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NN(C1=O)C2=CC=C(C=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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